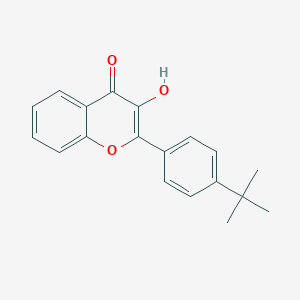![molecular formula C19H18N2O3 B255705 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE](/img/structure/B255705.png)
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE is an organic compound that features a nitro group attached to a phenyl ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the nitro-phenyl compound with the indole derivative under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products Formed
Reduction: 3-Amino-phenyl derivative
Oxidation: Nitro-phenyl derivatives
Substitution: Halogenated or sulfonated phenyl derivatives
Scientific Research Applications
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitro-phenyl)-2-(1,3-dihydro-indol-2-ylidene)-ethanone
- 1-(4-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethanone
- 1-(3-Nitro-phenyl)-2-(1,3,3-trimethyl-1,3-dihydro-indol-3-ylidene)-ethanone
Uniqueness
1-(3-NITROPHENYL)-2-[(2Z)-1,3,3-TRIMETHYL-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]ETHAN-1-ONE is unique due to the specific positioning of the nitro group and the trimethyl substitution on the indole ring. These structural features can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2Z)-1-(3-nitrophenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone |
InChI |
InChI=1S/C19H18N2O3/c1-19(2)15-9-4-5-10-16(15)20(3)18(19)12-17(22)13-7-6-8-14(11-13)21(23)24/h4-12H,1-3H3/b18-12- |
InChI Key |
NQUSRCYOYKQRAC-PDGQHHTCSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)




![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)

![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)

![N-benzyl-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B255656.png)
![3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile](/img/structure/B255657.png)


